molecular formula C30H36N2 B12914330 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 924648-25-9

5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B12914330
CAS No.: 924648-25-9
M. Wt: 424.6 g/mol
InChI Key: VDVZBOIEEKJVSE-UHFFFAOYSA-N
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Description

5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole is a polycyclic aromatic compound that belongs to the indolo[3,2-b]carbazole family. This compound is known for its unique structural and electronic properties, which make it an attractive candidate for various applications in organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole typically involves a multi-step process. One common method includes the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with 2-iodobenzoyl chloride in the presence of SnCl4, followed by regioselective palladium-catalyzed cyclization of the obtained 2,8-bis(2-iodobenzoyl) derivatives into the desired fused 9H-fluoren-9-ones .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atoms and aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2) are common.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated indolo[3,2-b]carbazole derivatives.

Scientific Research Applications

5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde
  • 6,12-Dihydroindolo[3,2-b]carbazole

Comparison: 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole stands out due to its unique hexyl substituents, which enhance its solubility and processability compared to other indolo[3,2-b]carbazole derivatives. Additionally, its structural rigidity and electronic properties make it particularly suitable for applications in organic electronics .

Properties

CAS No.

924648-25-9

Molecular Formula

C30H36N2

Molecular Weight

424.6 g/mol

IUPAC Name

5,11-dihexylindolo[3,2-b]carbazole

InChI

InChI=1S/C30H36N2/c1-3-5-7-13-19-31-27-17-11-9-15-23(27)25-22-30-26(21-29(25)31)24-16-10-12-18-28(24)32(30)20-14-8-6-4-2/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3

InChI Key

VDVZBOIEEKJVSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4CCCCCC

Origin of Product

United States

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